molecular formula C17H17F3N4S B11540075 [(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile

[(4Z)-2-thioxo-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]dec-1-yl]acetonitrile

Cat. No.: B11540075
M. Wt: 366.4 g/mol
InChI Key: WSTIUDFXYGWOHR-UHFFFAOYSA-N
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Description

2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[45]DECAN-1-YL]ACETONITRILE is a complex organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a nucleophilic substitution reaction. The final step often involves the addition of the acetonitrile group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are both efficient and environmentally benign is also a key consideration in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the spirocyclic structure provides stability and rigidity, facilitating precise interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE
  • **2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE

Uniqueness

The uniqueness of 2-[(4Z)-2-SULFANYLIDENE-4-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-DIAZASPIRO[4.5]DECAN-1-YL]ACETONITRILE lies in its combination of a spirocyclic structure and a trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and specificity, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C17H17F3N4S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[2-sulfanylidene-4-[3-(trifluoromethyl)anilino]-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile

InChI

InChI=1S/C17H17F3N4S/c18-17(19,20)12-5-4-6-13(11-12)22-14-16(7-2-1-3-8-16)24(10-9-21)15(25)23-14/h4-6,11H,1-3,7-8,10H2,(H,22,23,25)

InChI Key

WSTIUDFXYGWOHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=NC(=S)N2CC#N)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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